molecular formula C15H17N6NaO6S B13849154 Ethametsulfuron-methyl Sodium Salt

Ethametsulfuron-methyl Sodium Salt

Cat. No.: B13849154
M. Wt: 432.4 g/mol
InChI Key: ZVCXSOXLBOOUCO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethametsulfuron-methyl Sodium Salt is synthesized through a series of chemical reactions involving the condensation of specific intermediates. The process typically involves the reaction of 2-[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and inert atmospheres to prevent degradation of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

Ethametsulfuron-methyl Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Mechanism of Action

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Comparison with Similar Compounds

Properties

Molecular Formula

C15H17N6NaO6S

Molecular Weight

432.4 g/mol

IUPAC Name

sodium;[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoyl-(2-methoxycarbonylphenyl)sulfonylazanide

InChI

InChI=1S/C15H18N6O6S.Na/c1-4-27-15-19-12(16-2)17-13(20-15)18-14(23)21-28(24,25)10-8-6-5-7-9(10)11(22)26-3;/h5-8H,4H2,1-3H3,(H3,16,17,18,19,20,21,23);/q;+1/p-1

InChI Key

ZVCXSOXLBOOUCO-UHFFFAOYSA-M

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC)NC.[Na+]

Origin of Product

United States

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